6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide
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Overview
Description
6-Chloro-N-methyl-1,6-diazabicyclo[310]hexane-5-carboxamide is a chemical compound with the molecular formula C6H10ClN3O It is a member of the diazabicyclohexane family, characterized by a bicyclic structure containing nitrogen atoms
Preparation Methods
The synthesis of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1,6-diazabicyclo[3.1.0]hexane and methylamine.
Amidation: The carboxamide group is introduced through amidation reactions, often using carboxylic acid derivatives and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, allowing the introduction of different substituents. Common reagents include sodium azide or sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds to 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide include:
1,6-Diazabicyclo[3.1.0]hexane: Lacks the chlorine and carboxamide groups, making it less reactive.
6-Chloro-1,6-diazabicyclo[3.1.0]hexane: Similar structure but without the N-methyl and carboxamide groups.
N-Methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O/c1-8-5(11)6-3-2-4-9(6)10(6)7/h2-4H2,1H3,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPIHXYWYSIEJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CCCN1N2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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